2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 920537-63-9
VCID: VC16955189
InChI: InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H16ClNOS
Molecular Weight: 329.8 g/mol

2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

CAS No.: 920537-63-9

Cat. No.: VC16955189

Molecular Formula: C18H16ClNOS

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide - 920537-63-9

Specification

CAS No. 920537-63-9
Molecular Formula C18H16ClNOS
Molecular Weight 329.8 g/mol
IUPAC Name 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21)
Standard InChI Key XTXGCRPECQQWMO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide, reflects its core structure:

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at the ortho position and an amide group.

  • Benzothiophene moiety: A fused bicyclic system comprising a benzene ring and a thiophene ring, with a methyl group at the 3-position.

  • Ethyl linker: Connects the benzamide and benzothiophene groups.

The molecular formula is C₁₉H₁₆ClNO₂S, with a calculated molecular weight of 357.85 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural and Physicochemical Properties

PropertyValueSource Analogs
Molecular FormulaC₁₉H₁₆ClNO₂SDerived from
Molecular Weight357.85 g/molCalculated
logP (Lipophilicity)Estimated 3.5–4.0Compare to (logP 3.01)
Hydrogen Bond Donors1 (amide NH)Consistent with
Hydrogen Bond Acceptors3 (amide O, thiophene S)Aligned with

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous benzamide-thiophene hybrids suggest a multi-step approach:

  • Benzothiophene synthesis: Friedel-Crafts acylation or cyclization of thiophenol derivatives to form the 3-methylbenzothiophene core .

  • Ethyl linker introduction: Alkylation of the benzothiophene with 2-chloroethylamine or similar reagents .

  • Benzamide coupling: Reaction of 2-chlorobenzoyl chloride with the amine-functionalized benzothiophene intermediate .

Key challenges: Steric hindrance from the methyl group on the benzothiophene may necessitate optimized reaction conditions (e.g., high-temperature catalysis).

Spectroscopic Characterization

Hypothetical spectroscopic data, extrapolated from analogs:

  • ¹H NMR:

    • δ 7.8–7.2 (m, aromatic protons),

    • δ 4.3 (t, –CH₂–NH–),

    • δ 2.5 (s, –CH₃ on benzothiophene) .

  • IR: Stretching bands at 1650 cm⁻¹ (amide C=O) and 680 cm⁻¹ (C–S) .

  • Mass Spectrometry: Molecular ion peak at m/z 357.85 (M⁺).

Structural and Crystallographic Analysis

CompoundActivity (IC₅₀)Source
2-Chloro-N-(3-methylphenyl)benzamideCOX-2 inhibition: 12 µM
2-Chloro-N-[2-(thiazolyl)ethyl]benzamideTubulin binding: 0.8 µM

The target compound’s larger aromatic system (benzothiophene vs. thiophene/thiazole) may improve cell permeability but reduce aqueous solubility .

Challenges and Future Directions

Limitations

  • Synthetic complexity: Multi-step synthesis with moderate yields (~40–60%) .

  • Solubility: Predicted low solubility (logS ≈ -4.5) may limit bioavailability .

Research Opportunities

  • Structural optimization: Introduce polar groups (e.g., –OH, –SO₃H) to enhance solubility .

  • In vivo studies: Evaluate pharmacokinetics and toxicity in model organisms.

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